molecular formula C24H25N5O3 B11000511 3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B11000511
M. Wt: 431.5 g/mol
InChI Key: QOUSMPRZGWWVJL-UHFFFAOYSA-N
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Description

The compound 3-{3-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-OXOPROPYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic molecule that features both benzodiazepine and benzimidazole moieties. These structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and benzodiazepine intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong dehydrating agents, such as polyphosphoric acid, and high temperatures to facilitate cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of continuous flow reactors might also be explored to improve yield and reduce reaction times. Solvent recovery and recycling would be essential to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require Lewis acids like aluminum chloride as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would yield amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its benzodiazepine structure.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the case of its benzodiazepine moiety. The benzimidazole part of the molecule may interact with various enzymes or receptors, modulating their activity. These interactions can lead to a range of biological effects, including sedation, anxiolysis, and anticonvulsant activity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Such as diazepam and lorazepam, which are well-known for their sedative and anxiolytic effects.

    Benzimidazoles: Such as albendazole and mebendazole, which are used as antiparasitic agents.

Uniqueness

What sets this compound apart is the combination of both benzodiazepine and benzimidazole structures within a single molecule. This dual functionality can potentially offer a broader range of biological activities and therapeutic applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

3-[3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C24H25N5O3/c30-21(10-9-20-24(32)27-17-6-2-1-5-16(17)23(31)28-20)29-13-11-15(12-14-29)22-25-18-7-3-4-8-19(18)26-22/h1-8,15,20H,9-14H2,(H,25,26)(H,27,32)(H,28,31)

InChI Key

QOUSMPRZGWWVJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCC4C(=O)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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